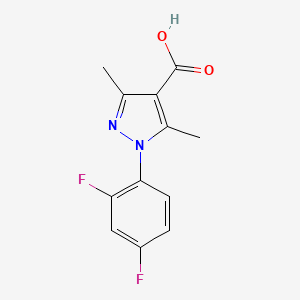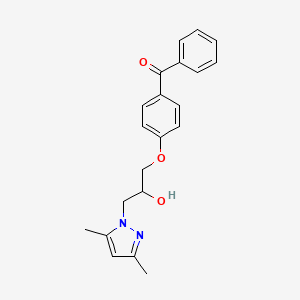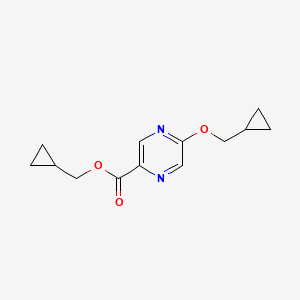
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a trifluoromethyl group, a phenyl group, and an acetamide moiety
Mecanismo De Acción
Target of Action
It is structurally similar to certain derivatives that have been found to interact with theSigma-1 receptor . The Sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
Sigma-1 receptor modulators are known to regulate inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the er to the mitochondria, providing other important brain cell functions .
Biochemical Pathways
Sigma-1 receptor modulators are known to influence several neurotransmitter systems, including acetylcholine, glutamate, and noradrenaline .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
The use of sigma-1 receptor allosteric modulators has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Action Environment
The structural variation of the pyracetam pharmacophore, which is similar to this compound, has been aimed at increasing the selectivity toward the sigma-1 receptor .
Métodos De Preparación
The synthesis of 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen core: This step involves the cyclization of appropriate starting materials to form the chromen ring system.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Attachment of the phenyl group:
Formation of the acetamide moiety: This is typically achieved through the reaction of the intermediate compound with acetic anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies have investigated its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: The compound has been used in research to study enzyme interactions and other biochemical processes.
Industrial Applications: Its unique chemical properties make it a candidate for use in various industrial processes, including the development of new materials and chemical intermediates.
Comparación Con Compuestos Similares
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide can be compared with other chromen derivatives, such as:
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromen ring.
Chromen-7-yl acetamide derivatives: These compounds have variations in the acetamide moiety, which can affect their chemical and biological properties.
Trifluoromethylated chromen derivatives: These compounds have different functional groups attached to the chromen ring, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24)12-7-6-11(8-13(12)26-17)25-9-14(22)23/h1-8H,9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCLRGUEDIGAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butylsulfanyl)-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)





![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
